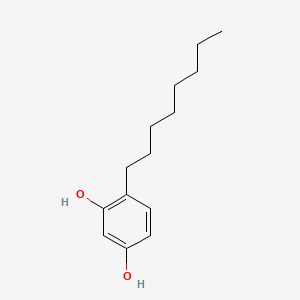

4-octylbenzene-1,3-diol

Übersicht

Beschreibung

4-octylbenzene-1,3-diol is a chemical compound belonging to the resorcinol family, characterized by the presence of an octyl group attached to the benzene ring. It is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-octylbenzene-1,3-diol typically involves the alkylation of resorcinol with an octylating agent. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-octylbenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Drug Development

4-Octylbenzene-1,3-diol exhibits promising biological activities that make it a potential lead compound in drug development. Research indicates its efficacy against oxidative stress-related diseases due to its antioxidant properties. The compound's ability to scavenge free radicals is particularly noteworthy in the context of neurodegenerative disorders and cancer prevention.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Significant |

The mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, leading to cell death .

Polymer Chemistry

This compound can serve as a building block in the synthesis of specialty polymers. Its hydrophobic nature enhances the performance of materials used in coatings and adhesives. The compound’s unique steric properties contribute to the mechanical strength and thermal stability of polymeric materials.

Chemical Reactions

The compound undergoes various chemical transformations, including oxidation and substitution reactions. These reactions can yield derivatives with enhanced properties suitable for specific industrial applications:

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Quinones |

| Substitution | Alkylated or acylated derivatives |

These derivatives can be useful in developing new materials with tailored properties .

Antioxidant Properties

The hydroxyl groups in this compound contribute to its antioxidant activity. This property is crucial for protecting cells from oxidative damage, which is implicated in various diseases such as cancer and cardiovascular disorders .

Case Studies

- In Vivo Toxicity Study : An oral administration study in B6C3F1 mice showed no significant adverse effects at low doses; however, high doses resulted in physiological changes like body weight reduction .

- Antimicrobial Efficacy Study : A comparative study confirmed that this compound significantly inhibited the growth of common pathogens compared to control groups, highlighting its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 4-octylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways:

Molecular Targets: It inhibits the activity of tyrosinase, an enzyme involved in melanin production, making it effective in skin lightening applications.

Pathways Involved: The compound interferes with the melanin synthesis pathway, reducing the formation of melanin and leading to a lighter skin tone.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hexylresorcinol: Known for its antimicrobial properties and use in wound healing.

4-Butylresorcinol: Used in skin lightening products due to its potent tyrosinase inhibitory activity.

4-Phenylethylresorcinol: Another resorcinol derivative with skin lightening properties.

Uniqueness of 4-octylbenzene-1,3-diol

This compound stands out due to its longer alkyl chain, which enhances its lipophilicity and ability to penetrate the skin. This makes it particularly effective in topical applications for skin care.

Biologische Aktivität

Overview

4-Octylbenzene-1,3-diol, also known as 4-octyl-1,3-benzenediol, is an organic compound with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol. This compound is characterized by the presence of an octyl group, which enhances its hydrophobicity and alters its chemical and biological properties. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound features two hydroxyl groups on a benzene ring, which can engage in hydrogen bonding and other interactions with biological molecules. This structural characteristic is essential for its biological activity, including antimicrobial and antioxidant properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to established antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays measuring free radical scavenging activity. The compound showed a strong ability to neutralize reactive oxygen species (ROS), suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Anti-cancer Potential

Emerging studies have highlighted the anti-cancer properties of this compound. In vitro experiments have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. These findings suggest that this compound could be developed into a novel anti-cancer therapeutic.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics, indicating its potential as an alternative treatment option.

- Antioxidant Activity : In a comparative analysis using DPPH and ABTS assays, this compound exhibited higher antioxidant activity than common antioxidants like ascorbic acid and tocopherol. This suggests its utility in formulations aimed at reducing oxidative damage in biological systems.

- Anti-cancer Studies : A study conducted on various cancer cell lines (e.g., breast cancer MCF-7 cells) revealed that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis. These results support the hypothesis that this compound may have therapeutic applications in oncology.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death in microbial pathogens.

- Free Radical Scavenging : The hydroxyl groups facilitate electron donation, effectively neutralizing free radicals.

- Signaling Pathway Modulation : The compound may influence key signaling pathways involved in apoptosis and cellular proliferation.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-cancer Potential |

|---|---|---|---|

| This compound | High | High | Moderate |

| Resorcinol | Moderate | Moderate | Low |

| 5-Octyl-1,3-benzenediol | Moderate | Low | Low |

Eigenschaften

IUPAC Name |

4-octylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-9-10-13(15)11-14(12)16/h9-11,15-16H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUHXNRAGDKQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041525 | |

| Record name | 4-Octylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6565-70-4 | |

| Record name | 4-Octylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6565-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006565704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OCTYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Q4P7022U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research reveal about the stability of 6-Chloro-4-octylresorcinol at high temperatures?

A1: The research article [] investigates the thermal decomposition of 6-Chloro-4-octylresorcinol, a related compound to 4-Octylresorcinol. While the study doesn't directly analyze 4-Octylresorcinol, it highlights the potential for structural changes in this class of compounds when subjected to heat. This information is crucial for understanding storage conditions, potential synthesis byproducts, and the overall stability of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.